N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine
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Overview
Description
N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a fluorinated indole moiety, which can enhance its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Acetylation: The acetylation of the indole nitrogen can be carried out using acetic anhydride in the presence of a base.
Coupling with L-Phenylalanine: The final step involves coupling the acetylated indole with L-phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated peptide synthesizers, and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol under atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The compound may exert its effects through inhibition or activation of these targets, depending on the context .
Comparison with Similar Compounds
Similar Compounds
N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-tryptophan: Another fluorinated indole derivative with similar biological activities.
N-[(6-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine: A chlorinated analog with different physicochemical properties.
N-[(6-methyl-1H-indol-1-yl)acetyl]-L-phenylalanine: A methylated analog with distinct biological activities.
Uniqueness
N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine is unique due to the presence of the fluorine atom, which can enhance its stability, bioavailability, and binding affinity compared to its non-fluorinated or differently substituted analogs .
Properties
Molecular Formula |
C19H17FN2O3 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(2S)-2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17FN2O3/c20-15-7-6-14-8-9-22(17(14)11-15)12-18(23)21-16(19(24)25)10-13-4-2-1-3-5-13/h1-9,11,16H,10,12H2,(H,21,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
ATKINTXKKGBJRD-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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